

Physicochemical Properties of Pyrithione Zinc: A Technical Guide for Formulation Development

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Compound of Interest

Compound Name: Pyrithione zinc

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This whitepaper provides a comprehensive technical overview of the core physicochemical properties of **pyrithione zinc** (ZnPT), a widely used active pharmaceutical ingredient (API) in dermatological formulations. Tailored for researchers, scientists, and drug development professionals, this guide details the critical parameters influencing formulation strategy, stability, and bioavailability. All quantitative data are summarized in structured tables, and key experimental methodologies are described to support formulation research and quality control.

Core Physicochemical Characteristics

Pyrithione zinc (CAS No. 13463-41-7) is a coordination complex of zinc with two pyrithione ligands, which are monoanions chelated to Zn^{2+} via oxygen and sulfur centers.^[1] In its solid, crystalline state, it exists as a centrosymmetric dimer.^{[1][2]} However, this dimer dissociates in solution into its bioactive monomeric form.^{[3][4]} Understanding the fundamental properties of this molecule is paramount for successful formulation.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂ S ₂ Zn	[5]
Molecular Weight	317.7 g/mol	[3][5]
Appearance	White to yellowish crystalline powder	[2][6]
Melting Point	~240°C (with decomposition)	[7][8][9]
pKa (of Pyrithione)	4.6 (thiol proton)	[10]
logP (Octanol/Water)	0.88 - 0.9	[3][11]
Density	1.782 g/cm ³ (at 25°C)	[2][11]

Table 1: General Physicochemical Properties of **Pyrithione Zinc**.

Solubility Profile

The solubility of **pyrithione zinc** is a critical factor for its formulation, particularly its very low aqueous solubility, which dictates its use in suspension-based products like shampoos and creams.[3] This low solubility is advantageous for rinse-off formulations, as it promotes the deposition of ZnPT particles onto the skin and scalp.[3]

Solvent	Solubility	Reference(s)
Water (neutral pH)	5 - 15 ppm (mg/L)	[3] [4]
Water (pH 8)	35 mg/kg	[6] [12]
Ethanol	100 mg/kg (0.01%)	[6] [12]
Ethanol (10% in water)	Freely Soluble	[13]
Dimethyl Sulfoxide (DMSO)	~30 mg/mL	[3] [14]
Polyethylene Glycol (PEG400)	2000 mg/kg (0.2%)	[6] [12]
Diethyl Ether	< 1 ppm	[2]
Benzene	3 - 5 ppm	[2]
Castor Oil	10 ppm	[2]

Table 2: Solubility of **Pyrithione Zinc** in Various Solvents.

The pH-dependent solubility of ZnPT is a key consideration. The complex is most stable in a pH range of 4.5 to 9.5.[\[5\]](#)[\[6\]](#) Below pH 4.5, the complex can dissociate, releasing free pyrithione.[\[5\]](#)

Stability Characteristics

Formulation stability is essential for ensuring product quality and efficacy over its shelf life.

Pyrithione zinc is sensitive to light, strong oxidizing agents, and reducing agents.[\[5\]](#)[\[15\]](#)

Condition	Stability Profile	Reference(s)
pH	Stable in the range of 4.0 - 10.0. Dissociates below pH 4.5; hydrolyzes above pH 9.5.	[5] [15]
Light (UV)	Undergoes rapid photolytic degradation. Estimated half-life is 13-17.5 minutes in aqueous solutions exposed to light.	[5] [6] [16]
Heavy Metal Ions	Susceptible to transchelation with metal ions like iron and copper, which can cause discoloration.	[5] [15]
Temperature	Stable at room temperature. Decomposes at melting point (~240°C).	[11] [17]

Table 3: Stability Profile of **Pyrrithione Zinc**.

Its significant light sensitivity necessitates protection from UV exposure in formulations and packaging. However, in opaque or pigmented formulations like paints, photodegradation is not a significant issue.[\[5\]](#)

Impact of Solid-State Properties on Formulation Polymorphism and Crystal Form

Pyrrithione zinc can exist in different polymorphic forms, which can affect its bulk properties.[\[2\]](#) In the solid state, it exists as a dimer where each zinc atom is pentacoordinate.[\[2\]](#)[\[18\]](#) This rigid crystal lattice contributes to its low aqueous solubility.[\[3\]](#) Characterizing the crystal form is crucial for ensuring batch-to-batch consistency and predictable performance.

Particle Size

As ZnPT is typically formulated as a suspension, particle size is a critical quality attribute. It directly influences the formulation's stability, dissolution rate, bioavailability, and skin deposition.

[3][19] Manufacturing processes, such as precipitation conditions and milling, are used to control the particle size to optimize these parameters.[19]

Experimental Protocols

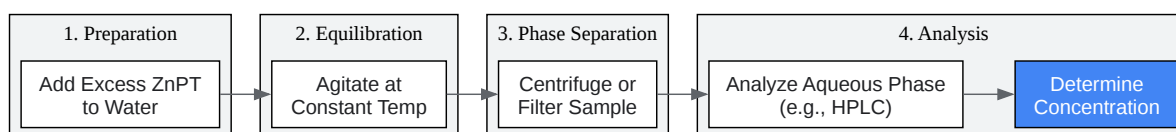
Accurate characterization of **pyrithione zinc**'s physicochemical properties is essential. The following are standard methodologies for key analyses.

Aqueous Solubility Determination (OECD 105 Flask Method)

This method is suitable for substances with solubility above 10^{-2} g/L.[20]

- Preparation: Add an excess amount of **pyrithione zinc** powder to a known volume of purified water (or buffer of a specific pH) in a flask.
- Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[20] Ensure saturation is achieved.
- Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not adsorb the substance).
- Analysis: Determine the concentration of **pyrithione zinc** in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

A logical workflow for this protocol is visualized below.



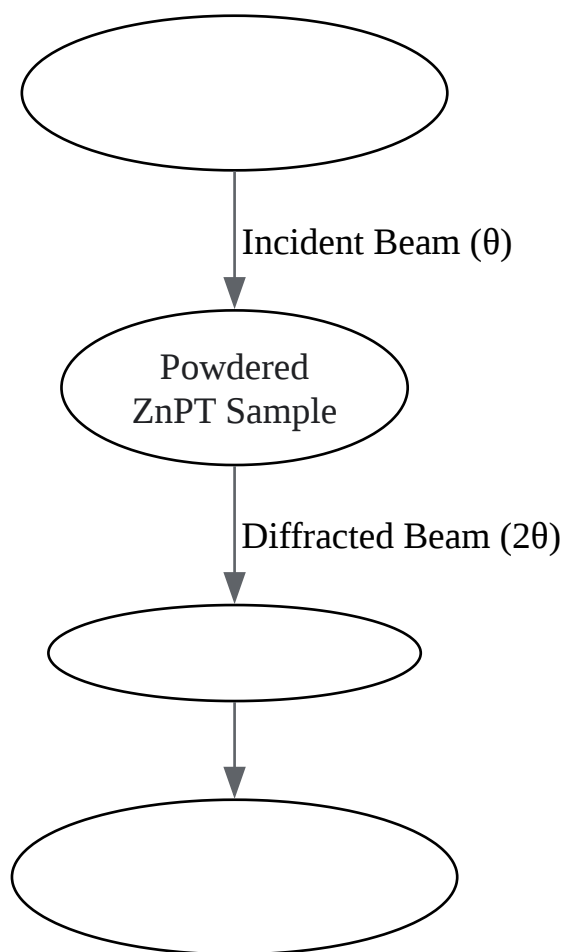
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Workflow for OECD 105 Flask Method.

Polymorph and Crystallinity Analysis (X-Ray Powder Diffraction - XRD)

XRD is used to identify the crystalline phase of **pyrithione zinc** and determine its degree of crystallinity.[\[21\]](#)[\[22\]](#)

- **Sample Preparation:** Finely grind the **pyrithione zinc** powder to ensure random orientation of the crystallites. A powder size of less than 10 μm is often preferred.[\[22\]](#)[\[23\]](#) Mount the powder onto a sample holder.
- **Data Acquisition:** Place the sample in an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu K α radiation) is directed at the sample.[\[22\]](#)
- **Scanning:** The sample is scanned through a range of 2θ angles (e.g., 5° to 70°), and the detector records the intensity of the diffracted X-rays at each angle.[\[22\]](#)[\[24\]](#)
- **Analysis:** The resulting diffractogram (a plot of intensity vs. 2θ) provides a unique fingerprint for the crystalline structure. This pattern can be compared to reference patterns to identify the polymorph and detect any amorphous content.



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Antifungal Mechanism of **Pyrithione Zinc**.

This multi-faceted mechanism, stemming from its ability to act as an ionophore and interact with metal ions, explains its broad-spectrum efficacy and the lack of reported fungal resistance. [3] This knowledge allows formulators to consider synergistic ingredients or excipients that do not interfere with these fundamental processes.

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